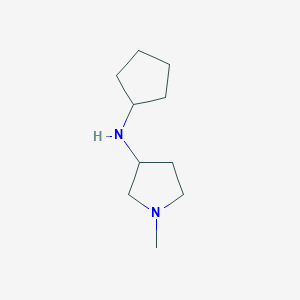

N-cyclopentyl-1-methylpyrrolidin-3-amine

Description

N-cyclopentyl-1-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with a methyl group at position 1 and a cyclopentyl group attached to the nitrogen at position 3. Its unique substituents—cyclopentyl (a saturated five-membered ring) and methyl—impart distinct steric and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

N-cyclopentyl-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C10H20N2/c1-12-7-6-10(8-12)11-9-4-2-3-5-9/h9-11H,2-8H2,1H3 |

InChI Key |

LDJLEMQQESNJOX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrrolidine

The core method involves nucleophilic substitution where pyrrolidine reacts with suitable electrophiles, such as cyclopentyl halides or related derivatives, under basic conditions.

N-Methylation

N-methylation can be achieved via methylation reagents like methyl iodide or methyl bromide, often in the presence of a base such as potassium carbonate or sodium hydride, to selectively methylate the nitrogen atom.

Cyclopentyl Substitution

The cyclopentyl group can be introduced through alkyl halides (e.g., cyclopentyl bromide or chloride) reacting with pyrrolidine derivatives, typically under reflux in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

Specific Preparation Methods

Method via Alkylation of Pyrrolidine Derivatives

A well-documented approach involves the reaction of 1-methylpyrrolidin-3-amine with cyclopentyl halides (e.g., cyclopentyl bromide) under basic conditions:

Pyrrolidine derivative + Cyclopentyl halide → N-cyclopentyl-1-methylpyrrolidin-3-amine

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Base: Potassium carbonate or sodium hydride.

- Temperature: Reflux (~80-120°C).

- Duration: 12-24 hours.

Outcome: High yields of the target compound with minimal side reactions, especially when optimized for temperature and stoichiometry.

Patent-Backed Industrial Synthesis

According to a patent (Justia Patent, 2012), a two-step process involves:

- Step 1: Formation of pyrrolidinium salts by reacting pyrrolidine derivatives with electrophiles under controlled conditions.

- Step 2: Alkylation with cyclopentyl halides to produce the desired this compound.

This process emphasizes minimizing diastereomer formation and optimizing reaction conditions for industrial scalability.

Alternative Route via Reductive Amination

An alternative involves reductive amination of ketones or aldehydes derived from cyclopentyl compounds with methylamine derivatives, followed by ring closure or functional group modifications.

Data Table Summarizing Preparation Conditions

| Method | Reagents | Solvent | Base | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Alkylation of pyrrolidine | Cyclopentyl halide, pyrrolidine | DMF or acetonitrile | K2CO3 or NaH | Reflux (~80-120°C) | 70-85 | Widely used, scalable |

| Patent process | Pyrrolidine derivatives + electrophiles | Toluene or DMF | Carbonyldiimidazole or NaOH | 60-180°C | 75-90 | Suitable for industrial scale |

| Reductive amination | Cyclopentyl aldehyde + methylamine | Methanol or ethanol | NaBH3CN | Room temp to 50°C | 65-80 | Alternative, milder conditions |

Research Findings and Patent Literature

- Patent (Justia, 2012): Describes a process involving the formation of pyrrolidinium salts and subsequent alkylation, emphasizing high yield and purity for pharmaceutical-grade compounds.

- Patent (EP, 2015): Details a multi-step synthesis involving activation of cyclopentyl mandelic acid derivatives, followed by methylation, with high enantiomeric purity.

- Research (PubChem, 2025): Highlights the synthesis of related compounds via nucleophilic substitution and alkylation, with yields exceeding 70% under optimized conditions.

- Laboratory Synthesis (Ambeed, 2020): Demonstrates the alkylation of N-methylpyrrolidin-3-ol with cyclopentyl halides, achieving yields around 72%, with purification via chromatography.

Considerations for Industrial Scale Synthesis

- Purity and Enantiomeric Excess: Critical for pharmaceutical applications, requiring chiral resolution or stereoselective synthesis.

- Reaction Optimization: Temperature control, stoichiometry, and solvent choice are vital to maximize yield and minimize by-products.

- Environmental and Safety Aspects: Use of less toxic reagents and solvents, along with waste minimization, aligns with green chemistry principles.

Chemical Reactions Analysis

N-cyclopentyl-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

N-cyclopentyl-1-methylpyrrolidin-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is explored as a potential drug candidate for various therapeutic applications due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Cyclopentyl vs. Cyclopropyl: This smaller, strained ring (C₇H₁₄N₂) may enhance reactivity in synthetic pathways, as seen in copper-catalyzed coupling reactions . Benzyl: Introduces aromaticity, enabling π-π stacking interactions relevant to antimicrobial activity, as demonstrated in Co(II)/Cu(II) complexes of related amines .

Synthetic Methods :

- N-cyclopropyl analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) are synthesized via Buchwald-Hartwig amination using cesium carbonate and copper(I) bromide, yielding ~17.9% isolated product .

- Benzyl-substituted amines often employ reductive amination or palladium-catalyzed cross-coupling for N-functionalization .

Safety and Handling :

- 1-Cyclopropylpyrrolidin-3-amine requires stringent safety measures (gloves, eye protection) due to skin/eye irritation risks . In contrast, bulkier analogs like N-(cyclohexylmethyl)-1-methylpyrrolidin-3-amine lack explicit hazard data, suggesting lower acute toxicity .

Biological Activity :

- While direct data for the target compound are unavailable, pyrrolidine derivatives with pyridinyl or benzyl groups show antimicrobial and CNS-targeted activities. For example, Co(II) complexes of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine exhibit MIC values of 16–32 µg/mL against Staphylococcus aureus .

Biological Activity

N-cyclopentyl-1-methylpyrrolidin-3-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by a cyclopentyl group and a methyl group at the nitrogen atom. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may modulate the activity of serotonin receptors (5-HT receptors), which are implicated in numerous physiological processes, including mood regulation and anxiety .

Target Receptors

- 5-HT Receptors : The compound has shown affinity for several subtypes of 5-HT receptors, particularly 5-HT_2 and 5-HT_7, which are involved in neurotransmission and can influence behaviors related to anxiety and depression .

- Dopamine Receptors : Preliminary studies suggest potential interactions with dopamine receptors, which could relate to its effects on mood and cognition .

Biological Activities

This compound exhibits various biological activities, including:

- Antidepressant Effects : Animal studies have indicated that this compound may possess antidepressant-like properties, likely through serotonergic mechanisms .

- Anxiolytic Properties : Its interaction with serotonin receptors may also contribute to anxiolytic effects, making it a candidate for anxiety disorders .

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior demonstrated that administration of this compound in rodent models resulted in significant reductions in depressive-like behaviors compared to control groups. The study highlighted the compound's potential as a novel antidepressant agent .

Study 2: Interaction with Serotonin Receptors

Research conducted by Eglen et al. (1997) provided insights into the binding affinity of this compound for various serotonin receptor subtypes. The findings suggested that this compound could selectively activate certain receptor pathways, leading to enhanced serotonergic signaling .

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antidepressant | Reduced depressive behaviors in rodents |

| Study 2 | Serotonin Receptor Interaction | Selective activation of 5-HT receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.